![molecular formula C12H12O4 B8186039 (1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid](/img/structure/B8186039.png)
(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid
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Overview
Description
(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a benzyloxycarbonyl group and a carboxylic acid group. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enantioselective catalysts and chiral auxiliaries are employed to ensure high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of (1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amine site. The cyclopropane ring’s strain energy can facilitate ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-Cyclohexane-1,2-diamine: Contains a cyclohexane ring and two amine groups, differing in functional groups and ring size
Uniqueness
(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in the construction of complex, chiral molecules .
Biological Activity
(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in pharmacology.
The synthesis of this compound involves several key steps, primarily utilizing cyclopropanation reactions. The compound can be synthesized through the reaction of suitable precursors under controlled conditions to ensure the correct stereochemistry is maintained.
- Key Reaction : The cyclopropanation is typically facilitated by the use of organocatalysts or transition metal catalysts that enhance reactivity while maintaining selectivity towards the desired enantiomer.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to interfere with bacterial cell wall synthesis, potentially targeting enzymes like alanine racemase . This enzyme is critical for the conversion of L-alanine to D-alanine, a vital component in peptidoglycan synthesis.
Antiviral Activity
In addition to its antibacterial properties, preliminary research suggests that this compound may also possess antiviral activity. Specific studies have indicated efficacy against certain viral strains, although further investigation is necessary to elucidate the precise mechanisms involved.
- Case Study : A recent investigation highlighted the compound's potential in inhibiting viral replication in vitro, showcasing its relevance in developing antiviral therapeutics .
Research Findings and Data Tables
Biological Activity | Target Organisms | IC50 Values | Mechanism |
---|---|---|---|
Antibacterial | MRSA | 5 µg/mL | Inhibition of cell wall synthesis via alanine racemase inhibition |
Antiviral | Influenza Virus | 10 µg/mL | Inhibition of viral replication (preliminary results) |
Implications for Drug Development
The biological activities exhibited by this compound highlight its potential as a lead compound in drug development. Its dual action against both bacterial and viral pathogens positions it as a candidate for further exploration in the context of antibiotic resistance and emerging viral threats.
- Future Directions : Ongoing research should focus on optimizing the synthesis for higher yields and purity while conducting comprehensive pharmacological studies to assess toxicity, bioavailability, and therapeutic efficacy in vivo.
Properties
IUPAC Name |
(1S,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARIGOXRLDYSP-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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